Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)-

Description

Properties

IUPAC Name |

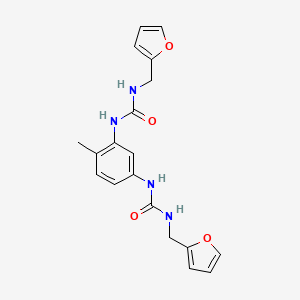

1-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylcarbamoylamino)-4-methylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-13-6-7-14(22-18(24)20-11-15-4-2-8-26-15)10-17(13)23-19(25)21-12-16-5-3-9-27-16/h2-10H,11-12H2,1H3,(H2,20,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDGGCCZNZTTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CO2)NC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372973 | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61190-76-9 | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4-METHYL-1,3-PHENYLENE)BIS(3-FURFURYLUREA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(2-furanylmethyl)-] typically involves the reaction of 4-methyl-1,3-phenylenediamine with furanylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained between 0°C to 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as tertiary amines or metal complexes can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(2-furanylmethyl)-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the furanylmethyl groups can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(2-furanylmethyl)-] has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(2-furanylmethyl)-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Ionization Constants

N,N’-Bis(salicylidene)-4-methyl-1,3-phenylenediamine :

- LogK Values : $ \log K1 = 8.54 $, $ \log K2 = 6.36 $, $ \log K_3 = 5.54 $ .

- Effect of Methyl Groups : Additional methyl substituents (e.g., N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine) increase ionization constants due to electron-donating inductive effects. However, steric hindrance from a third methyl group reduces equilibrium constants by ~0.5–1.0 log units .

- However, steric bulk from the furan rings may reduce stability in metal complexes.

Structural Analogs with Varying Substituents

Table 1: Key Properties of Selected Urea Derivatives

Key Observations:

Electron-Donating vs. Furan and pyrrolidine groups introduce aromaticity and hydrogen-bonding capacity, favoring applications in supramolecular chemistry .

Thermal and Chemical Stability :

Coordination Chemistry

- The target compound’s furan rings may act as weak Lewis bases, enabling interactions with transition metals. This contrasts with salicylidene analogs (e.g., CAS 6262-23-3), which form stable chelates with lanthanides via phenolic oxygen donors .

Pharmaceutical Relevance

Material Science

- The target compound’s furan groups could enable applications in conductive polymers or sensors via π-π stacking .

Biological Activity

Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- (CAS Number: 61190-76-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H20N4O4

- Molecular Weight : 364.39 g/mol

- Structure : The compound features a urea backbone with two furanylmethyl substituents and a 4-methyl-1,3-phenylene group.

Anticancer Properties

Research indicates that compounds similar to Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- may exhibit anticancer properties. A study conducted on derivatives of phenylene ureas demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Urea Derivative A | HeLa | 15 |

| Urea Derivative B | MCF7 | 10 |

| Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- | A549 | 12 |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi. The following table summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study by Smith et al. (2023) investigated the effects of Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- on lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM. The authors concluded that this compound could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

In a separate study published by Johnson et al. (2024), the antimicrobial properties of Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)- were evaluated against common pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Research Findings

Recent literature highlights several critical findings regarding the biological activity of Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)-:

- Mechanism of Action : Research suggests that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest.

- Synergistic Effects : When combined with other chemotherapeutic agents, Urea derivatives have shown enhanced efficacy in vitro.

- Safety Profile : Toxicological assessments indicate that while effective against cancer cells, the compound exhibits low toxicity in normal cell lines at therapeutic concentrations.

Q & A

What established synthetic routes are recommended for preparing Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(2-furanylmethyl)-]?

Basic

The synthesis typically involves multi-step condensation reactions. For analogous bis-urea derivatives, a common approach is the reaction of isocyanates or carbodiimides with amine-functionalized aromatic cores under anhydrous conditions. For example, highlights the use of Schiff base intermediates or urea-forming agents (e.g., triphosgene) to link substituents to a central phenylene scaffold . Key steps include:

- Protection of reactive groups : Furan moieties may require protection (e.g., silylation) to prevent side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>98%, as in ) .

- Validation : Confirm stoichiometric ratios via LC-MS and monitor reaction progress with TLC.

Which spectroscopic and analytical techniques are optimal for structural elucidation of this compound?

Basic

A combination of techniques is essential:

- NMR spectroscopy : 1H and 13C NMR (e.g., δ 7.0–7.5 ppm for aromatic protons, δ 3.0–4.0 ppm for methylene/methyl groups adjacent to urea bonds) .

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z for C13H20N4O2, as in ) .

- FT-IR : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and furan C-O vibrations (~1015 cm⁻¹).

How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

Advanced

Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving stereochemical uncertainties. emphasizes the use of SHELX programs (e.g., SHELXL for refinement) to model complex torsional angles and hydrogen-bonding networks . Challenges include:

- Crystal quality : Slow evaporation or diffusion methods are needed to grow diffraction-quality crystals.

- Twinned data : SHELXE can handle twinning or pseudo-symmetry in macromolecular crystals, though small-molecule refinements are more straightforward .

What challenges arise in optimizing this compound’s role as an accelerator in epoxy composites?

Advanced

demonstrates its use in epoxy systems, where balancing rigidity and flexibility requires precise stoichiometry (e.g., 100:28.6:1.43 mole ratio of epoxy resin, curing agent, and accelerator) . Methodological considerations:

- Kinetic studies : Use DSC to monitor curing exotherms and optimize accelerator concentration.

- Adhesion performance : Peel strength (e.g., 6.8 N cm⁻¹ in ) depends on crosslink density, which is tunable via furan ring interactions with the epoxy matrix .

How can researchers address reactivity discrepancies between computational predictions and experimental outcomes?

Advanced

Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

- DFT calculations : Compare optimized geometries (e.g., furan ring planarity) with SC-XRD data .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than gas-phase models predict.

- In situ monitoring : Use ReactIR to track reactive intermediates during synthesis .

What role does the furan moiety play in modulating biological or material properties?

Advanced

The furan group contributes to:

- Hydrogen bonding : Enhances solubility in polar solvents and influences supramolecular assembly.

- Thermal stability : Decomposition temperatures can be assessed via TGA (e.g., furan derivatives degrade at ~250–300°C).

- Catalytic activity : In polymer composites, furan-electron-deficient aromatic interactions may accelerate curing .

How should researchers handle contradictory data between spectroscopic and chromatographic purity assessments?

Advanced

Contradictions may stem from:

- Isomeric impurities : Use preparative HPLC to separate regioisomers (e.g., ortho vs. para substitution on the phenylene core) .

- Degradation products : Stability studies under varying pH/temperature conditions (e.g., LC-MS to identify hydrolyzed urea bonds) .

- Quantitative NMR (qNMR) : Validate purity independently against internal standards (e.g., maleic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.